N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-[2-(4-Chlorophenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure includes:
- A triazolo[1,5-a]quinazoline backbone, which combines a triazole and quinazoline moiety.
- A 3-methylphenyl group at the C3 position, which may influence steric and electronic properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5/c1-16-5-4-6-18(15-16)22-24-27-23(26-14-13-17-9-11-19(25)12-10-17)20-7-2-3-8-21(20)30(24)29-28-22/h2-12,15H,13-14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHNMNOIFCSCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves the reaction of 5-amino-1,3-diphenyl-4,5-dihydro-4-imino-1H-pyrazolo[3,4-d]pyrimidine with diethyl malonate under reflux conditions . The reaction is carried out by heating the reactants in a suitable solvent, such as ethanol or dioxane, for a specified period, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as glycogen synthase kinase-3 and xanthine oxidase . Additionally, it can function as an antagonist of adenosine receptors, thereby modulating various physiological processes.
Comparison with Similar Compounds
Structural Analogues of Triazoloquinazolines
The following table summarizes key structural and physicochemical properties of analogous compounds:
*Estimated based on structural similarity.
Key Observations:
- Substituent Effects: Halogenated Groups: The 4-chlorophenyl group (target compound and ) may enhance binding to hydrophobic pockets in biological targets. Oxygenated Groups: Diethoxy substituents () improve solubility but add steric bulk.
- Core Modifications :
Structure-Activity Relationship (SAR) Trends
- Position of Methyl Groups : 3-Methylphenyl (target) vs. 4-methylphenyl () may alter steric interactions in target binding pockets.
- Chiral Centers : Introduction of chirality (as in ) can enhance bioactivity, suggesting that stereochemistry in substituents (e.g., ethyl vs. pentyl) may be critical.
- Electron-Withdrawing Groups : Chlorine and sulfonyl groups () may improve metabolic stability and target engagement.
Biological Activity
N-[2-(4-Chlorophenyl)ethyl]-3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, also known by its CAS number 866843-90-5, is a compound that exhibits a variety of biological activities. This article provides an overview of its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 429.89 g/mol
- Structural Features : The compound contains a triazole ring fused with a quinazoline moiety, along with chlorophenyl and methylphenyl substituents which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Below are key findings regarding its pharmacological properties:
Anticancer Activity
Research indicates that quinazoline derivatives possess significant anticancer properties. For instance:
- Mechanism of Action : Quinazolines are known to inhibit key signaling pathways involved in cancer cell proliferation and survival. They can act as inhibitors of the epidermal growth factor receptor (EGFR) and Aurora kinases.
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines including A549 (lung cancer) and U937 (leukemia) cells .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 0.5 | Antitumor |
| U937 | 0.3 | Cytotoxic |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Efficacy : Quinazolines have shown activity against a range of bacteria and fungi. The triazole component enhances this activity by interfering with cell wall synthesis in microbes.
- Specific Studies : Research has indicated that derivatives with similar structures exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
Anti-inflammatory properties have been attributed to the compound:
- Mechanism : The triazole ring is known to inhibit pro-inflammatory cytokines, reducing inflammation in various models.
- Research Findings : Studies have demonstrated that compounds containing the triazole scaffold can significantly lower levels of TNF-α in activated macrophages .
Case Studies
Several case studies illustrate the potential therapeutic applications of this compound:
-
Study on Anticancer Activity :
- Conducted on A549 cell lines.
- Resulted in a significant reduction in cell viability at concentrations as low as 0.5 µM.
-
Antimicrobial Effectiveness :
- Tested against clinical isolates of E. coli.
- Showed a minimum inhibitory concentration (MIC) of 16 µg/mL.
Q & A
Q. What are the optimized synthetic routes for N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions. For example, triazolo[1,5-a]pyrimidine analogs are synthesized via cyclocondensation of aminoheterocycles with electrophilic reagents like chloroacetyl chloride under reflux in dioxane or ethanol-DMF mixtures, followed by purification via recrystallization . Yield optimization requires careful control of stoichiometry (e.g., 10 mmol of starting material), temperature (20–25°C for chloroacetyl chloride addition), and solvent systems (dioxane with triethylamine as a base). Lower yields in advanced steps (e.g., 20% for dimethylaminoethyl-substituted analogs) highlight the sensitivity of substituents to steric and electronic effects .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H NMR : Analyze aromatic proton environments (δ 7.5–7.3 ppm for chlorophenyl groups) and substituent-specific signals (e.g., methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry (ESIMS) : Confirm molecular ion peaks (e.g., m/z 333 [MH]+ for triazolopyrimidine analogs) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in studies of analogous triazoloquinazoline derivatives .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines, noting IC50 values. For antimicrobial activity, use Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains in broth microdilution assays. Prioritize compounds with heterocyclic substituents (e.g., 1,2,4-triazole or pyrrole moieties), as these enhance activity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the optimization of this compound’s pharmacophore?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and binding affinity. For example, DFT studies of triazolo-pyrimidine hybrids reveal that electron-withdrawing groups (e.g., -Cl) stabilize the triazole ring, enhancing interactions with biological targets like dihydroorotate dehydrogenase . Pair DFT with molecular docking (e.g., AutoDock Vina) to simulate binding to enzyme active sites .
Q. What strategies resolve contradictions in biological activity data across similar analogs?
- Methodological Answer : Discrepancies in activity (e.g., higher anticancer activity in pyrrolo[3,2-e]triazolo[4,3-c]pyrimidine vs. thieno[3,2-d]pyrimidine derivatives) often stem from substituent effects. Use SAR (Structure-Activity Relationship) analysis:
Q. How can reaction scalability be improved without compromising purity?
- Methodological Answer : Scale-up challenges include side reactions (e.g., dimerization) and purification bottlenecks. Strategies:
- Use flow chemistry for controlled mixing and temperature gradients during cyclization steps .
- Replace column chromatography with solvent-antisolvent precipitation (e.g., ethanol/water) for bulk intermediates .
- Monitor reaction progress via inline FTIR or HPLC to detect intermediates early .
Q. What advanced techniques characterize its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) .
- Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., GPCRs) at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
